methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate
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Overview
Description
Methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate is a useful research compound. Its molecular formula is C15H16O5 and its molecular weight is 276.288. The purity is usually 95%.
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Scientific Research Applications
Pharmacological and Therapeutic Potential of Related Compounds
Biological Activities and Ethnomedicinal Uses
Certain chromene derivatives have been isolated from the medicinal plant Blepharispermum subsessile and demonstrated a range of biological activities, including antimicrobial, anti-fertility, and anti-feedant activities against larvae. These findings suggest that structurally similar compounds like methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate might also possess bioactive properties worthy of exploration in pharmacology and therapeutics (Nayak & Kalidass, 2016).
Methanogenic Pathways
Research on methanogenesis has highlighted the use of methyl groups from acetate precursors in CH4 production. This indicates a potential research interest in exploring methylated compounds like this compound for their roles in biochemical pathways and environmental science (Conrad, 2005).
Pharmacokinetic Studies
Some studies have focused on pharmacokinetic properties and biological effects of acetamide and its derivatives, suggesting an interest in the metabolic pathways and biological interactions of complex organic molecules, which could extend to compounds like this compound (Kennedy, 2001).
Potential for Alternative Medicine
Neuroprotective and Osteogenic Activities
Osthole, a coumarin derivative, has shown a wide range of pharmacological actions including neuroprotective and osteogenic effects. This opens up the possibility that structurally related molecules such as this compound could be explored for similar biological effects, highlighting the compound's potential applicability in developing alternative medicinal therapies (Zhang et al., 2015).
Chemical Synthesis and Industrial Applications
Synthesis and Impurities in Pharmaceutical Production
The synthesis of omeprazole, a proton pump inhibitor, involves complex organic reactions, including the use of methoxy derivatives. This highlights the relevance of studying compounds like this compound in the context of pharmaceutical chemistry to understand their synthesis pathways and potential as impurities or intermediates in drug production (Saini et al., 2019).
Mechanism of Action
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have been intensively screened for different biological properties .
Mode of Action
Coumarin derivatives have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Coumarin derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Coumarin derivatives have been tested for anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors .
Properties
IUPAC Name |
methyl 2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-8-10-5-6-12(18-3)9(2)14(10)20-15(17)11(8)7-13(16)19-4/h5-6H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELIOHSMZRDCTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.